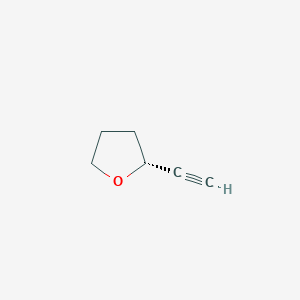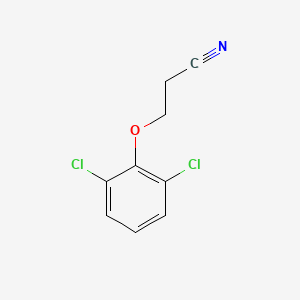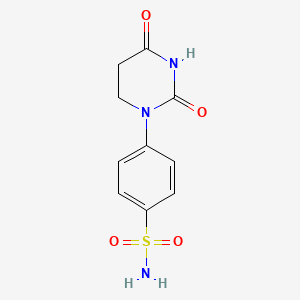
(2R)-2-Ethynyltetrahydro-furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Ethynyltetrahydro-furan: is a chiral organic compound characterized by the presence of an ethynyl group attached to a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Ethynyltetrahydro-furan can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to introduce the chiral center. For example, starting from a suitable precursor, such as a chiral epoxide, the ethynyl group can be introduced via a nucleophilic substitution reaction. The reaction conditions typically involve the use of a strong base, such as sodium amide, in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to ensure high yield and enantioselectivity. Catalysts such as chiral ligands or enzymes can be employed to facilitate the formation of the desired enantiomer. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2-Ethynyltetrahydro-furan undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Strong nucleophiles like organolithium reagents or Grignard reagents are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2R)-2-Ethynyltetrahydro-furan is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Medicine: In medicine, this compound derivatives are explored for their potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials, such as polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R)-2-Ethynyltetrahydro-furan involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The molecular pathways involved may include enzyme inhibition or activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Ethynyltetrahydro-furan: The enantiomer of (2R)-2-Ethynyltetrahydro-furan, with similar chemical properties but different biological activities.
Tetrahydrofuran: A structurally related compound without the ethynyl group, commonly used as a solvent in organic synthesis.
2-Ethynyltetrahydropyran: A similar compound with a six-membered ring instead of a five-membered ring.
Eigenschaften
Molekularformel |
C6H8O |
|---|---|
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
(2R)-2-ethynyloxolane |
InChI |
InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h1,6H,3-5H2/t6-/m0/s1 |
InChI-Schlüssel |
DPVDWZKEDJNHKJ-LURJTMIESA-N |
Isomerische SMILES |
C#C[C@H]1CCCO1 |
Kanonische SMILES |
C#CC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















